molecular formula C23H26ClN5O2S B2843094 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide CAS No. 921474-27-3

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide

Cat. No. B2843094
CAS RN: 921474-27-3
M. Wt: 472
InChI Key: LJMSBJHNPSZIGF-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity: The compound's derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The study of the structure-activity relationship (SAR) reveals the importance of substituents that increase hydrophobicity or steric bulk, suggesting its potential as a lead compound in the development of new antibacterial agents (Desai et al., 2008).
  • Antifungal Activity: Thiazolidinone and thiophene derivatives synthesized from similar structures exhibited good inhibitory activity against various fungal strains, including Aspergillus niger and Candida albicans. This suggests its application in developing antifungal agents with potential for agricultural or medicinal use (Atta & Abdel‐Latif, 2021).

Anticancer Properties

  • Antiproliferative Activity: Novel derivatives containing a phenyl urea warhead have been evaluated for their antiproliferative activity against various human cancer cell lines, showing cytotoxic effects and potential as VEGFR-2 inhibitors. This highlights the compound's utility in cancer research, particularly in targeting vascular endothelial growth factors involved in tumor growth and metastasis (Toolabi et al., 2022).
  • Synthesis of Cancer Therapeutic Agents: The synthesis and evaluation of new derivatives for anticancer activity have led to the identification of compounds with considerable activity against various cancer cell lines, emphasizing the chemical's relevance in designing novel therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Structural and Electronic Properties

  • Quantum Mechanical Studies: Investigations into the molecular structure, vibrational spectra, and electronic properties of related sulfonamide derivatives have been carried out, alongside studies on their potential application in dye-sensitized solar cells (DSSCs). These studies offer insights into the compound's photovoltaic efficiency and its non-linear optical (NLO) activities, paving the way for its use in solar energy conversion (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2S/c1-4-29(5-2)19-9-10-20(15(3)11-19)27-21(30)13-18-14-32-23(26-18)28-22(31)25-17-8-6-7-16(24)12-17/h6-12,14H,4-5,13H2,1-3H3,(H,27,30)(H2,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMSBJHNPSZIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide

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